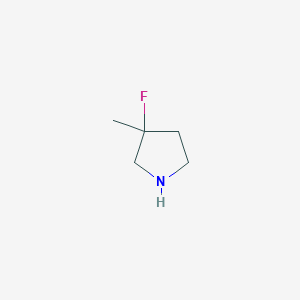

3-Fluoro-3-methylpyrrolidine

Vue d'ensemble

Description

“3-Fluoro-3-methylpyrrolidine” is a compound that belongs to the class of organic compounds known as pyrrolidines . It has a molecular formula of C5H10FN and a molecular weight of 139.6 .

Synthesis Analysis

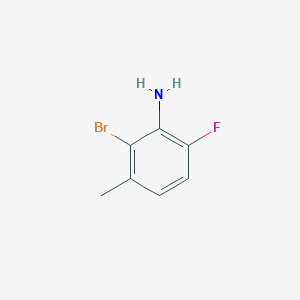

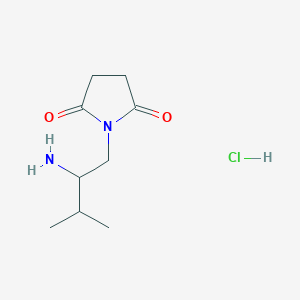

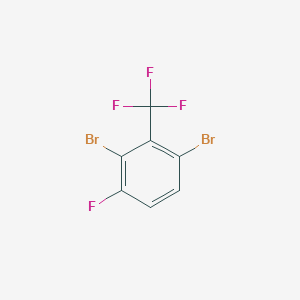

The synthesis of “3-Fluoro-3-methylpyrrolidine” involves a bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization, yielding the 3-fluorinated azaheterocycles .

Molecular Structure Analysis

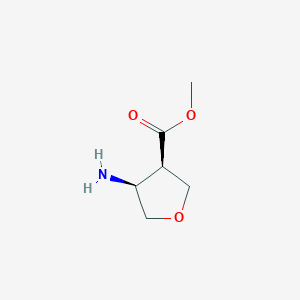

The molecular structure of “3-Fluoro-3-methylpyrrolidine” consists of a five-membered nitrogen-containing ring . The compound has an average mass of 103.138 Da and a monoisotopic mass of 103.079727 Da .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Pharmaceutical Chemistry

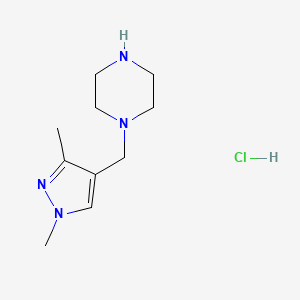

3-Fluoro-3-methylpyrrolidine: serves as a valuable building block in the synthesis of pharmaceutical compounds. Its incorporation into drug molecules can significantly affect their pharmacokinetic and pharmacodynamic properties. For instance, the compound has been used in the synthesis of purine nucleoside phosphorylase (PNP) inhibitors , which have potential applications in treating disorders like gout, and kinesin spindle protein (KSP) inhibitors , which are explored for cancer therapy .

Agrochemistry

In agrochemical research, 3-Fluoro-3-methylpyrrolidine derivatives are explored for their potential use in developing new bioactive compounds. The introduction of fluorine atoms into agrochemicals can enhance their activity, selectivity, and environmental stability. This compound’s derivatives could lead to the development of novel pesticides or plant growth regulators .

Biochemistry

The compound’s derivatives are being studied for their biological importance, particularly in the context of pyrrolone and pyrrolidinone scaffolds. These structures are known for inducing a wide range of pharmaceutical effects, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the fluorine atom can modulate these activities and lead to new biochemical applications .

Material Science

Fluorinated organic compounds, such as 3-Fluoro-3-methylpyrrolidine , are of interest in material science due to their unique properties. They can be used to create advanced materials with specific characteristics like increased resistance to solvents and thermal stability .

Synthetic Organic Chemistry

The compound is used in synthetic organic chemistry as an intermediate for the preparation of more complex fluorinated structures. It is particularly valuable in the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines , which are recognized as valuable building blocks in physiologically active compounds .

Analytical Chemistry

In analytical chemistry, 3-Fluoro-3-methylpyrrolidine can be used as a standard or reagent in various spectroscopic and chromatographic methods. Its unique structure allows it to be a marker or tracer in complex mixtures, aiding in the identification and quantification of substances .

Safety and Hazards

Propriétés

IUPAC Name |

3-fluoro-3-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c1-5(6)2-3-7-4-5/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAPCSXSRDTDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3-methylpyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

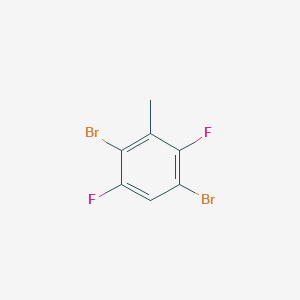

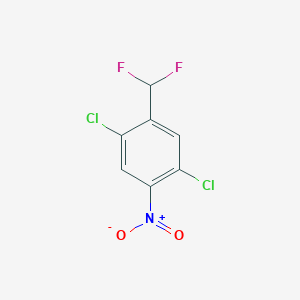

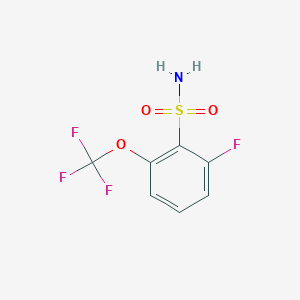

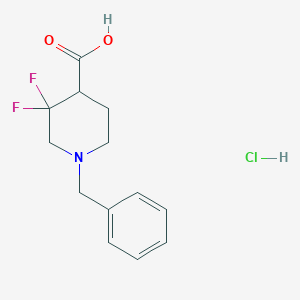

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 3-fluoro-3-methylpyrrolidine?

A1: The abstract states that 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine is an "interesting building block for pharmaceutical compounds." [] This suggests that incorporating this specific structure into larger molecules could be beneficial for drug development. Fluorine and methyl substitutions can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.

Q2: What are the key steps involved in the synthesis of 3-fluoro-3-methylpyrrolidine described in the abstract?

A2: The synthesis involves the following key steps: [] 1. Bromofluorination: An appropriate alkene containing an azide group undergoes bromofluorination. 2. Reduction: The resulting bromofluoro compound is then reduced to the corresponding amine. 3. Cyclization: The amine undergoes cyclization to form the final 3-fluorinated azaheterocycle, 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)

![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)

![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)